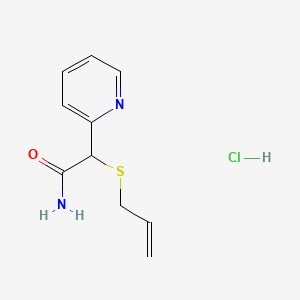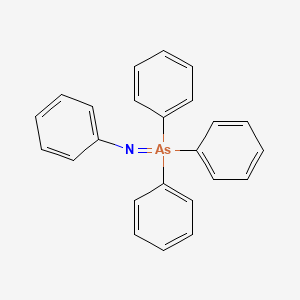
Triphenyl(phenylimino)-lambda~5~-arsane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(phenylimino)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three phenyl groups and one phenylimino group attached to a central arsenic atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(phenylimino)-lambda~5~-arsane typically involves the reaction of triphenylarsine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction proceeds via the formation of an intermediate complex, which subsequently rearranges to form the desired product.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(phenylimino)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds with different oxidation states and substituted phenyl groups.
Wissenschaftliche Forschungsanwendungen
Triphenyl(phenylimino)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, including its role as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Triphenyl(phenylimino)-lambda~5~-arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in electron transfer reactions, which can modulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Similar in structure but contains phosphorus instead of arsenic.
Triphenylamine: Contains nitrogen instead of arsenic.
Triphenylarsine: Lacks the phenylimino group.
Uniqueness
Triphenyl(phenylimino)-lambda~5~-arsane is unique due to the presence of both phenyl and phenylimino groups attached to arsenic. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and materials science.
Eigenschaften
CAS-Nummer |
33708-54-2 |
|---|---|
Molekularformel |
C24H20AsN |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
triphenyl(phenylimino)-λ5-arsane |
InChI |
InChI=1S/C24H20AsN/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
XYHCARWHLRAMPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


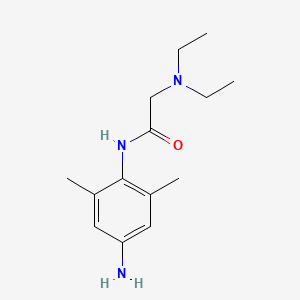
![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)

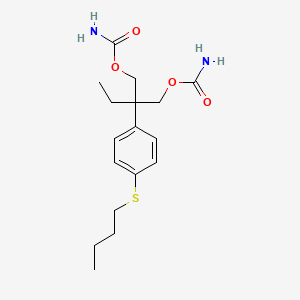
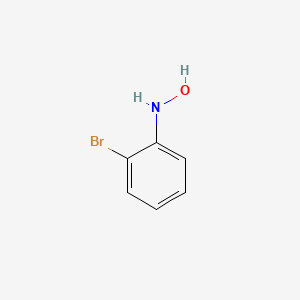
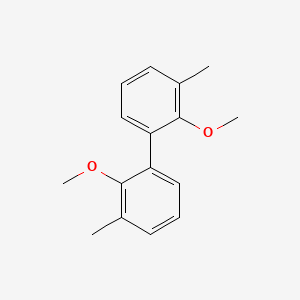
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
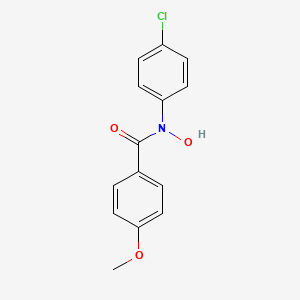
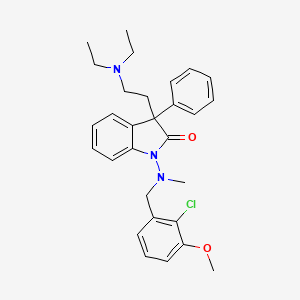
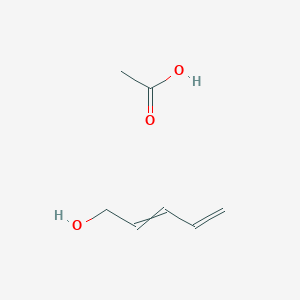
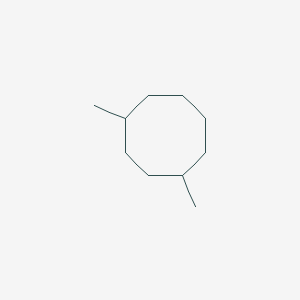
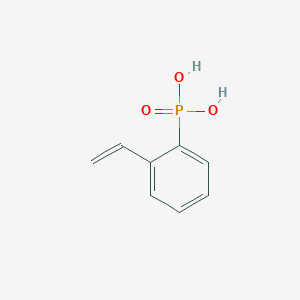
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
